1,2-Phenylenediamine dihydrochloride

描述

Nomenclature and Structural Representations of 1,2-Phenylenediamine Dihydrochloride (B599025)

The precise identification of a chemical compound is fundamental to scientific communication. 1,2-Phenylenediamine dihydrochloride is known by several synonyms, with its systematic name designated by the International Union of Pure and Applied Chemistry (IUPAC). Structural formulas and digital identifiers provide unambiguous representations for use in chemical databases and software.

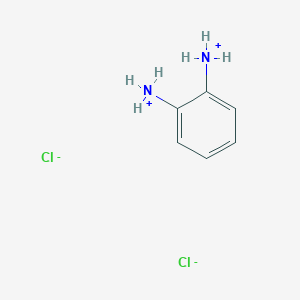

Common synonyms for the compound include o-Phenylenediamine (B120857) dihydrochloride (OPD·2HCl) and 1,2-Diaminobenzene dihydrochloride. chemimpex.com Its chemical structure consists of a benzene (B151609) ring substituted with two adjacent amine groups, which are protonated to form a dihydrochloride salt. This salt form typically appears as a white, slightly yellow, or red crystalline powder. chemimpex.comspectrumchemical.com

| Identifier Type | Identifier |

| IUPAC Name | benzene-1,2-diamine;dihydrochloride |

| CAS Number | 615-28-1 |

| Molecular Formula | C₆H₁₀Cl₂N₂ |

| Molecular Weight | 181.06 g/mol |

| InChI Key | RIIWUGSYXOBDMC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)N)N.Cl.Cl |

| PubChem CID | 11990 |

Historical Context and Significant Milestones in this compound Research

The history of 1,2-phenylenediamine and its derivatives is closely linked to the development of synthetic organic chemistry, particularly in the dye industry. Phenylenediamines became crucial intermediates in the manufacture of azo dyes in the late 19th and early 20th centuries. solubilityofthings.comnih.gov The dihydrochloride salt was recognized for its superior stability and water solubility, which facilitated its use in various chemical processes. solubilityofthings.com

A significant milestone in its application was its establishment as a key precursor for the synthesis of benzimidazoles, a class of heterocyclic compounds with a wide range of pharmaceutical and biological activities. wikipedia.org The condensation reaction of o-phenylenediamine with carboxylic acids or their derivatives provided a straightforward route to this important scaffold. This reactivity has been exploited for decades in the development of new therapeutic agents.

More recently, the compound has been instrumental in the advancement of coordination chemistry and materials science. Its role as a bidentate ligand, capable of forming stable chelate complexes with transition metals, has been extensively studied. pubcompare.ai These studies have led to the development of novel catalysts, metal-chelating agents, and functional materials. pubcompare.ainih.gov The journey of this compound from a simple dye intermediate to a sophisticated tool in modern chemical research underscores its enduring importance.

Current Research Trends and Emerging Areas in this compound Studies

Contemporary research on this compound is diverse, spanning organic synthesis, analytical chemistry, and materials science. Its utility as a versatile precursor continues to be a major focus, while new applications are constantly being discovered.

Key Research Areas:

Synthesis of Heterocyclic Compounds: The compound remains a cornerstone in the synthesis of nitrogen-containing heterocycles. It is widely used to produce quinoxalines through condensation with α-dicarbonyl compounds and benzimidazoles via reactions with aldehydes or carboxylic acids. wikipedia.orgrsc.org Research in this area focuses on developing greener, more efficient catalytic systems for these transformations. rsc.org

Coordination Chemistry and Catalysis: As a ligand, it forms stable complexes with various metals, including platinum and palladium. nih.gov These complexes are investigated for their catalytic properties and unique structural features. pubcompare.ainih.gov The resulting metal complexes have found use in developing advanced sensing technologies for environmental monitoring and biochemical research. pubcompare.ai

Analytical Chemistry: In biochemical assays, this compound is a widely used chromogenic substrate, particularly for peroxidase-based enzyme-linked immunosorbent assays (ELISA). ontosight.aisigmaaldrich.com Its oxidation results in a colored product that can be quantified spectrophotometrically. pubcompare.ai Current research focuses on enhancing the sensitivity and stability of these assays and developing novel fluorescent probes based on its unique complex-forming abilities. pubcompare.ai

Materials Science: An emerging area of research is the use of this compound in the fabrication of advanced materials. Scientists have successfully synthesized single crystals and nanostructured thin films of the compound. bournemouth.ac.uk These materials are being investigated for their optical and electrical properties, with studies indicating their potential as candidates for solar cell applications based on their dispersion parameters and band gap. bournemouth.ac.uk

Detailed Research Findings:

Recent crystallographic studies have provided detailed insights into the molecular structure and interactions of this compound and its derivatives. For instance, single-crystal X-ray diffraction has been used to determine the crystal structure of its complexes, revealing distorted square-planar coordination environments and intermolecular hydrogen-bonding networks that stabilize the crystal packing. nih.gov In one study, single crystals of o-phenylenediamine dihydrochloride were synthesized in a highly acidic medium, and their structure was determined to be monoclinic. bournemouth.ac.uk

| Crystal System | Space Group | Unit Cell Parameters |

| Monoclinic | C2/c | a=7.324 Å, b=14.497 Å, c=7.992 Å, β=94.04° |

Data from a 2020 study on the single crystal growth of o-phenylene diamine dihydrochloride. bournemouth.ac.uk

These fundamental studies on its structural and physicochemical properties are crucial for designing new materials and catalysts with tailored functionalities.

Structure

3D Structure of Parent

属性

IUPAC Name |

benzene-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2.2ClH/c7-5-3-1-2-4-6(5)8;;/h1-4H,7-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIIWUGSYXOBDMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2.2ClH, C6H10Cl2N2 | |

| Record name | 1,2-PHENYLENEDIAMINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18192 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

95-54-5 (Parent) | |

| Record name | 1,2-Benzenediamine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3021140 | |

| Record name | 1,2-Phenylenediamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2-phenylenediamine dihydrochloride appears as brownish-yellow crystals. Slightly soluble in water. Used in the manufacture of dye., Brownish-yellow solid; [CAMEO] | |

| Record name | 1,2-PHENYLENEDIAMINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18192 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Benzenediamine dihydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4867 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Very soluble in water | |

| Record name | 1,2-BENZENEDIAMINE DIHYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6232 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles | |

CAS No. |

615-28-1 | |

| Record name | 1,2-PHENYLENEDIAMINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18192 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Benzenediamine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenediamine, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Phenylenediamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-phenylenediamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.472 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-PHENYLENEDIAMINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z16252Z50J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-BENZENEDIAMINE DIHYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6232 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

250 °C (decomposes) | |

| Record name | 1,2-BENZENEDIAMINE DIHYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6232 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Reaction Mechanisms Involving 1,2 Phenylenediamine Dihydrochloride

Classic and Modern Synthetic Routes to 1,2-Phenylenediamine Dihydrochloride (B599025)

1,2-Phenylenediamine dihydrochloride, an important intermediate in organic synthesis, is primarily synthesized from 2-nitroaniline (B44862). wikipedia.org The conversion involves the reduction of the nitro group to an amino group, followed by the formation of the dihydrochloride salt.

Reduction of 2-Nitroaniline Precursors

The traditional and most common method for preparing 1,2-phenylenediamine is the reduction of 2-nitroaniline. orgsyn.org This transformation can be achieved through various reducing agents and catalytic systems.

Catalytic Hydrogenation: This is a widely used industrial method. google.com The process typically involves reacting 2-nitroaniline with hydrogen gas in the presence of a metal catalyst. google.compatsnap.com Palladium on carbon (Pd/C) is a common and effective catalyst for this reaction. patsnap.comresearchgate.netniscpr.res.in The reaction is often carried out in a solvent, such as methanol, and under pressure. google.comresearchgate.net The process is known for its high yield and good product quality with minimal waste generation. patsnap.com A solvent-free approach to this catalytic hydrogenation has also been developed to reduce costs and environmental impact. patsnap.com

Metal and Acid Reduction: Another classic method involves the use of a metal in an acidic medium. A common laboratory-scale procedure utilizes tin (Sn) and hydrochloric acid (HCl). orgsyn.orgvedantu.com In this reaction, tin is oxidized while the nitro group is reduced. stackexchange.com Stannous chloride (SnCl2) in the presence of hydrochloric acid can also be used and is considered a selective reducing agent. orgsyn.orgresearchgate.netresearchgate.net Other metals like zinc (Zn) or iron (Fe) in acidic conditions are also effective. orgsyn.orgresearchgate.net

Following the reduction of 2-nitroaniline to 1,2-phenylenediamine, the dihydrochloride salt is typically prepared by treating the resulting diamine with concentrated hydrochloric acid. orgsyn.org This process often includes a purification step where the crude product is dissolved in a hot solution of hydrochloric acid, sometimes with the addition of a small amount of stannous chloride to prevent oxidation, and then crystallized by cooling. orgsyn.org

| Method | Reducing Agent/Catalyst | Key Features | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂/Pd/C | High yield, clean reaction, suitable for industrial scale. | google.compatsnap.com |

| Metal/Acid Reduction | Sn/HCl or SnCl₂/HCl | Common laboratory method, selective reduction. | orgsyn.orgresearchgate.net |

| Metal/Acid Reduction | Zn/HCl or Fe/HCl | Alternative to tin-based methods. | orgsyn.orgresearchgate.net |

Alternative Synthetic Pathways and Innovations

Research into the synthesis of 1,2-phenylenediamine and its derivatives continues to evolve, with a focus on developing more efficient, environmentally friendly, and cost-effective methods.

Innovative Catalysts: Recent advancements include the use of novel catalysts for the hydrogenation of 2-nitroaniline. For instance, a bimetallic catalyst composed of palladium and nickel supported on graphene oxide has been developed. google.compatsnap.com This catalyst demonstrates high activity and stability, making it a promising alternative for industrial applications. patsnap.com Other research has explored the use of a carbon black-supported NiFe hydrogenase as a biocatalyst for the chemoselective hydrogenation of nitro compounds under mild, aqueous conditions. nih.gov

Alternative Starting Materials: While 2-nitroaniline is the most common precursor, other synthetic routes have been explored. One such method starts from 1,4-dichlorobenzene, which is nitrated to 2,5-dichloronitrobenzene. This intermediate is then reacted with aqueous ammonium (B1175870) hydroxide, and the resulting 4-chloro-2-nitroaniline (B28928) is catalytically hydrogenated to yield 1,2-phenylenediamine. google.com

Reaction Mechanisms of this compound in Organic Synthesis

This compound is a versatile building block in the synthesis of various heterocyclic compounds. Its reactivity stems from the two adjacent amino groups, which can readily undergo condensation reactions with carbonyl-containing compounds. iosrjournals.org The dihydrochloride salt generally requires neutralization, often in situ, to liberate the free diamine for reaction.

Condensation Reactions with Aldehydes and Ketones

The reaction of 1,2-phenylenediamine with aldehydes and ketones is a cornerstone for the synthesis of several important classes of nitrogen-containing heterocycles. iosrjournals.orgathabascau.ca These reactions are typically acid-catalyzed and involve the formation of an imine intermediate. libretexts.org

The general mechanism for the reaction with an aldehyde or ketone begins with the nucleophilic attack of one of the amino groups on the carbonyl carbon. This is followed by a proton transfer and the elimination of a water molecule to form an imine (Schiff base). Subsequent intramolecular cyclization and further reaction lead to the final heterocyclic product. libretexts.org

Formation of Benzimidazole (B57391) Derivatives

Benzimidazoles are a significant class of heterocyclic compounds with a wide range of biological activities. nih.gov A primary synthetic route to benzimidazoles involves the condensation of 1,2-phenylenediamine with aldehydes. iosrjournals.orgnih.govrsc.org

The reaction mechanism for the formation of 1,2-disubstituted benzimidazoles involves the initial formation of a Schiff base intermediate. iosrjournals.org In the presence of an acid catalyst, the aldehyde is activated, facilitating the nucleophilic attack by the diamine. A plausible mechanism suggests the formation of a bis-imine intermediate, which then undergoes intramolecular cyclization. iosrjournals.org This is followed by a rearrangement, such as a 1,3-hydride shift, and deprotonation to yield the final benzimidazole product. iosrjournals.org Various acid catalysts, including L-proline, lactic acid, and perchloric acid supported on silica (B1680970) (HClO₄–SiO₂), have been employed to promote this reaction. iosrjournals.org

Synthesis of Quinoxalinedione Derivatives

Quinoxalinediones are another important class of heterocyclic compounds synthesized from 1,2-phenylenediamine. The synthesis of 1,4-dihydroquinoxaline-2,3-dione is achieved through a cyclocondensation reaction between 1,2-phenylenediamine and oxalic acid. sapub.orgnih.gov

While the specific reaction with this compound is not detailed, the general synthesis of quinoxaline (B1680401) derivatives involves the condensation of 1,2-phenylenediamine with α-dicarbonyl compounds. sapub.orgnih.govencyclopedia.pub The reaction between 1,2-phenylenediamine and oxalic acid (a 1,2-dicarbonyl compound) proceeds via a double condensation to form the six-membered heterocyclic ring of the quinoxalinedione. nih.gov This reaction is a facile and widely used method for the preparation of the quinoxaline scaffold. sapub.org

| Reactant | Product Class | Key Features of Reaction | Reference |

|---|---|---|---|

| Aldehydes | Benzimidazole Derivatives | Acid-catalyzed condensation, formation of Schiff base intermediate, intramolecular cyclization. | iosrjournals.orgnih.govrsc.org |

| Oxalic Acid | Quinoxalinedione Derivatives | Cyclocondensation reaction, formation of a six-membered heterocyclic ring. | sapub.orgnih.gov |

Reactions with Carboxylic Acid Derivatives

The reaction of 1,2-phenylenediamine and its dihydrochloride salt with carboxylic acids and their derivatives is a cornerstone for the synthesis of benzimidazoles, a class of heterocyclic compounds with significant importance in pharmaceutical chemistry. enpress-publisher.comsemanticscholar.org The most prominent of these methods is the Phillips-Ladenburg reaction, which involves the condensation of 1,2-diaminobenzene with carboxylic acids under acidic conditions. semanticscholar.org

The general mechanism for this reaction is a nucleophilic acyl substitution. It begins with the protonation of the carboxylic acid (or activation of its derivative), making the carbonyl carbon more electrophilic. One of the amino groups of 1,2-phenylenediamine then acts as a nucleophile, attacking the carbonyl carbon. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic benzimidazole ring. sydney.edu.aulibretexts.org While traditionally requiring harsh conditions like high temperatures and strong mineral acids, modern methods have been developed using various catalysts to achieve this transformation under milder conditions. nih.govrsc.org

These reactions can be facilitated by a range of catalysts, including Lewis acids, solid acid catalysts, and even under metal-free conditions. rsc.orgresearchgate.net The choice of carboxylic acid derivative (e.g., acid chloride, ester, or the acid itself) can influence the reactivity and the required reaction conditions. sydney.edu.aulibretexts.org For instance, acid chlorides are generally more reactive than esters or carboxylic acids. sydney.edu.au

| Catalyst/Condition | Reactants | Product | Key Features | Reference(s) |

| Mineral Acids (e.g., HCl) | o-phenylenediamine (B120857) + Carboxylic Acid | 2-Substituted Benzimidazole | Traditional method, often requires high temperatures. | rsc.org |

| Borane-THF | o-phenylenediamine + Carboxylic Acid | 2-Aryl Benzimidazoles | Efficient synthesis of 2-aryl derivatives. | researchgate.net |

| HBTU (Coupling Agent) | o-phenylenediamine + Carboxylic Acid | Benzimidazole Derivatives | One-pot, two-step methodology under mild conditions. | rsc.org |

| Microwave Irradiation | o-phenylenediamine + Dicarboxylic Acid | Bis-benzimidazoles | Rapid reaction times and good to excellent yields. | researchgate.net |

| Nano-electrospray (nESI) | o-phenylenediamine + Carboxylic Acid | Benzimidazole Derivatives | Metal-free, accelerated synthesis in microdroplets. | nih.gov |

Nitrosation Reactions and Their Implications

The nitrosation of 1,2-phenylenediamine is a critical reaction for the synthesis of 1,2,3-benzotriazole, a compound widely used as a corrosion inhibitor. wikipedia.org This reaction is typically carried out by treating an acidic solution of 1,2-phenylenediamine with a source of nitrous acid, most commonly sodium nitrite (B80452). orgsyn.orgijariie.com

The reaction proceeds in an acidic medium, such as aqueous acetic acid, where sodium nitrite is converted to nitrous acid (HNO₂). cutm.ac.inyoutube.com The nitrous acid then reacts with one of the primary amino groups of the 1,2-phenylenediamine to form a monodiazonium salt intermediate. ijariie.comcutm.ac.in This intermediate is unstable and undergoes a rapid, spontaneous intramolecular cyclization, where the second amino group attacks the diazonium group, leading to the formation of the stable five-membered triazole ring fused to the benzene (B151609) ring. ijariie.com The reaction is highly exothermic, with the temperature often rising rapidly upon the addition of the nitrite solution. orgsyn.orgcutm.ac.in

| Reagents | Solvent System | Temperature Profile | Product | Yield | Reference(s) |

| o-phenylenediamine, Sodium Nitrite | Glacial Acetic Acid, Water | Cool to 5°C, then exothermic rise to 70-80°C | 1,2,3-Benzotriazole | 75-81% | orgsyn.org |

| o-phenylenediamine, Sodium Nitrite | Glacial Acetic Acid, Water | Cool to 15°C, then exothermic rise to ~85°C | 1,2,3-Benzotriazole | ~67% | ijariie.com |

The implications of this reaction are significant, providing a straightforward and high-yielding route to benzotriazole (B28993) and its derivatives. These compounds are of great industrial importance, particularly in preventing the corrosion of metals like copper and its alloys. nih.gov

Electrophilic Aromatic Substitution Reactions

The benzene ring of 1,2-phenylenediamine is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two powerful electron-donating amino (-NH₂) groups. masterorganicchemistry.commsu.edu These groups are strongly activating and direct incoming electrophiles to the ortho and para positions relative to themselves. msu.edu In the case of 1,2-phenylenediamine, the available positions for substitution are C4 and C5 (equivalent and para to one amino group, meta to the other) and C3 and C6 (equivalent and ortho to one amino group, meta to the other). The high electron density of the ring makes it susceptible to reactions like halogenation and nitration. rsc.org

However, the course of these reactions is heavily influenced by the reaction conditions, particularly the acidity. libretexts.org In strongly acidic environments, which are often required to generate the electrophile (e.g., the nitronium ion, NO₂⁺, from nitric and sulfuric acids), the basic amino groups can be protonated to form ammonium (-NH₃⁺) groups. libretexts.org The -NH₃⁺ group is a strongly deactivating, meta-directing group. This can lead to a complex mixture of products or a change in the expected substitution pattern.

To control the reaction and avoid the deactivation by protonation, the amino groups are often protected, for instance, by acylation to form an amide. The acetamido group is still an activating, ortho, para-directing group but is less basic and less activating than the free amino group, allowing for more controlled substitution. libretexts.org The protecting group can be removed by hydrolysis after the substitution reaction is complete. libretexts.org

Green Chemistry Approaches in this compound Synthesis and Transformations

In recent years, significant efforts have been directed towards developing environmentally benign or "green" synthetic methods for reactions involving 1,2-phenylenediamine. These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. eijppr.com Key strategies include the use of water as a solvent, the application of reusable catalysts, and the implementation of solvent-free reaction conditions.

Water-mediated synthesis has emerged as a particularly attractive green alternative. For example, the one-pot synthesis of 1,2-disubstituted benzimidazoles from 1,2-phenylenediamine and aldehydes has been achieved with excellent efficiency and selectivity in water at room temperature. rsc.org This approach avoids the use of volatile and often toxic organic solvents.

The use of heterogeneous and recyclable catalysts is another pillar of green chemistry in this context. researchgate.net Catalysts such as zeolites, magnetic nanoparticles (e.g., ZnFe₂O₄), and metal oxides supported on clay (e.g., Ag-TiO₂/clay) have been successfully employed for benzimidazole synthesis. researchgate.netdoi.orgoup.com These solid catalysts can be easily separated from the reaction mixture by filtration or magnetic decantation and reused multiple times, minimizing waste and catalyst leaching into the product. researchgate.netdoi.org

Solvent-free conditions, often coupled with microwave irradiation or mechanical grinding, provide another green route. rsc.orgresearchgate.net The condensation of 1,2-phenylenediamine with carboxylic acids or aldehydes can be performed without any solvent, leading to shorter reaction times, simpler work-up procedures, and significantly reduced environmental impact. rsc.orgeijppr.com

| Green Approach | Specific Method | Reactants | Product | Advantages | Reference(s) |

| Aqueous Medium | Trimethylsilyl chloride promoted reaction in water | o-phenylenediamine + Aldehyde | 1,2-Disubstituted Benzimidazoles | Avoids organic solvents, room temperature, high selectivity. | rsc.org |

| Reusable Catalyst | ZnFe₂O₄ nanoparticles under ultrasonic irradiation | o-phenylenediamine + Aromatic Aldehyde | Substituted Benzimidazoles | Recyclable magnetic catalyst, short reaction times, high yields. | doi.org |

| Reusable Catalyst | Zeolite solid acid catalyst | o-phenylenediamine + Aldehyde | Benzimidazole Derivatives | Environmentally attractive, stable, and reusable catalyst. | researchgate.net |

| Solvent-Free | Grinding with p-toluenesulfonic acid | o-phenylenediamine + Aldehyde | 1,2-Disubstituted Benzimidazoles | No solvent, short reaction time, simple product isolation. | rsc.org |

| Photocatalysis | Ag-TiO₂/Clay composite with UV-A or solar light | o-phenylenediamine + Alcohols | 2-Alkylbenzimidazoles | Utilizes solar light, enhances product yield and selectivity. | oup.com |

Catalytic Applications in this compound Derived Reactions

While this compound itself is primarily a reagent, its derivatives, particularly benzimidazoles, are widely employed as ligands and catalysts in a variety of organic transformations. enpress-publisher.com The structural versatility of the benzimidazole scaffold allows for fine-tuning of its electronic and steric properties, making it a "privileged" structure in catalysis. semanticscholar.org

Benzimidazole-based ligands can coordinate with various transition metals, such as copper (Cu), palladium (Pd), and cobalt (Co), to form stable and catalytically active complexes. enpress-publisher.comresearchgate.net These metal complexes have demonstrated efficacy in a range of reactions. For example, benzimidazole Schiff base metal complexes and benzimidazole amide complexes are known to catalyze oxidation and reduction reactions. enpress-publisher.com Palladium complexes bearing a 2-(2'-pyridyl)benzimidazole ligand have been used for the reduction of olefins and nitroarenes. enpress-publisher.com

In addition to forming metal complexes, benzimidazole derivatives are also utilized in the burgeoning field of organocatalysis, where the catalytic activity stems from the organic molecule itself without a metal center. nih.gov For instance, porous ionic polymers prepared from benzimidazole derivatives have been developed as metal-free heterogeneous catalysts for CO₂ cycloaddition reactions, achieving high yields and recyclability. nih.gov These catalysts often feature hydrogen bond donors (-NH) and ionic sites that work synergistically to activate the substrates. nih.gov

| Catalyst Type | Catalyst Description | Reaction Catalyzed | Key Features | Reference(s) |

| Metal Complex | Benzimidazole Schiff base metal complexes | Oxidation of olefins, oxidation of alcohols | Versatile catalytic activity in oxidation reactions. | enpress-publisher.com |

| Metal Complex | Polymer-supported [2-(2'-pyridyl)benzimidazole]palladium complex | Reduction of olefins, nitroarenes | Heterogeneous catalyst with applications in reduction. | enpress-publisher.com |

| Organocatalyst | Porous ionic polymers from benzimidazole derivatives (BZI-NH₂) | CO₂ cycloaddition | Metal-free, heterogeneous, high activity and recyclability. | nih.gov |

| Metal Complex | Bimetallic nanoalloy of Co and Ni on a benzimidazole-derived support | Methanation of CO₂ | High selectivity for methanation. | researchgate.net |

Coordination Chemistry and Metal Complexation of 1,2 Phenylenediamine Dihydrochloride

1,2-Phenylenediamine Dihydrochloride (B599025) as a Ligand Precursor

1,2-Phenylenediamine dihydrochloride serves as a stable and convenient precursor to the active ligand, 1,2-phenylenediamine (o-phenylenediamine, OPD). In its dihydrochloride form, the amine groups are protonated, preventing direct coordination to a metal center. Therefore, for complexation to occur, the this compound must first be neutralized, typically in situ through the addition of a base, to generate the free diamine. This free OPD is a versatile bidentate ligand, coordinating to metal ions through the lone pairs of its two adjacent nitrogen atoms.

The primary utility of OPD in coordination chemistry stems from two main pathways:

Direct Coordination: The neutral OPD molecule can directly chelate to a metal center, forming stable five-membered rings. This mode of coordination is observed in the formation of numerous simple coordination complexes.

Schiff Base Formation: OPD is a crucial building block for synthesizing more complex, multidentate ligands. It readily undergoes condensation reactions with various aldehydes and ketones to form Schiff base ligands. wikipedia.orgias.ac.innih.gov These Schiff bases, which can be tetradentate (N₂O₂) or macrocyclic, offer enhanced stability and structural diversity to the resulting metal complexes. ias.ac.inresearchgate.net For example, the condensation of OPD with salicylaldehyde (B1680747) yields N,N'-bis(salicylidene)-1,2-phenylenediamine (salophen), a well-known tetradentate ligand used in forming "salen-type" complexes. wikipedia.orgnih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using this compound as the starting material generally involves the deprotonation of the ligand precursor followed by reaction with a suitable metal salt in an appropriate solvent.

A wide array of transition metal complexes have been synthesized using ligands derived from 1,2-phenylenediamine. The general synthetic route involves refluxing an alcoholic solution of the in situ generated OPD (or a pre-synthesized Schiff base thereof) with a transition metal salt, such as a chloride, acetate, or nitrate. ias.ac.in

Nickel(II) Complexes: Nickel(II) complexes have been extensively studied. For instance, the complex diaquabis(o-phenylenediamine-κ²N,N′)nickel(II) naphthalene-1,5-disulfonate (B1223632) was synthesized, resulting in a slightly tetragonally distorted octahedral coordination environment around the Ni(II) ion. nih.gov Another study reported the formation of [Ni(OPDA)₄]Cl₂·2OPDA, a unique crystal containing OPD acting as bidentate, monodentate, and non-coordinating (toothless) ligands. acs.org

Copper(I) and Copper(II) Complexes: Polymeric chain complexes of copper(I) chloride and bromide with OPD have been prepared and characterized, showing a distorted tetrahedral coordination geometry for the Cu(I) ion where OPD acts as a bridging ligand. researchgate.net Copper(II) complexes with Schiff bases derived from OPD are also common and have been characterized using various spectroscopic techniques. ias.ac.inisroset.org

Cobalt(II) and Cobalt(III) Complexes: Cobalt(II) complexes with OPD-derived Schiff bases have been synthesized and shown to adopt square planar geometries based on magnetic susceptibility and spectral data. researchgate.net Additionally, cobalt complexes where the OPD ligand is redox-active, existing in phenylenediamide (opda²⁻), semi-benzoquinonediimine (s-bqdi˙⁻), or benzoquinonediimine (bqdi⁰) states, have been investigated, demonstrating the non-innocent character of the ligand. rsc.org

Vanadyl(IV) Complexes: Dinuclear vanadyl VO(II) complexes with OPD have been prepared. researchgate.net Square pyramidal vanadyl complexes using tetradentate Schiff bases from the condensation of benzoin (B196080) and OPD have also been synthesized and characterized. ijcrcps.com The IR spectra of these complexes show a characteristic V=O stretching frequency. ias.ac.in

While less common than their transition metal counterparts, main group metal complexes involving 1,2-phenylenediamine-derived ligands have also been synthesized and characterized.

Tin(II) Complexes: A series of tin(II) complexes supported by phenylene-1,2-diamido ligands with bulky N-substituents have been prepared. rsc.org X-ray crystal structures reveal that the tin(II) centers are coordinated by the two amido nitrogen atoms of the deprotonated ligand and additional solvent molecules. rsc.org The reactivity of these complexes is influenced by the electronic properties of the ligand backbone. rsc.org

Aluminum(III) Complexes: Aluminum(III) complexes have been synthesized using Schiff base ligands derived from the reaction of 1,2-phenylenediamine and pyrrole-2-carboxaldehyde. researchgate.net The reaction of these ligands with organoaluminum reagents like AlR₂R′ affords monometallic complexes. researchgate.net Additionally, mononuclear aluminum salophen complexes have been prepared by reacting the salophen ligand (from OPD and salicylaldehyde) with aluminum chloride. mdpi.com

Structural Elucidation of Coordination Compounds

The structures of coordination compounds derived from 1,2-phenylenediamine are elucidated through a combination of single-crystal X-ray diffraction and various spectroscopic methods.

Single-crystal X-ray crystallography provides definitive information about the solid-state structure of these complexes, including bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Several complexes have been structurally characterized:

In Ni(OPD)₂(H₂O)₂ , the Ni(II) atom is at a crystallographic inversion center and has a tetragonally distorted octahedral {O₂N₄} coordination. The equatorial Ni—N bond lengths are 2.0775(17) Å and 2.0924(18) Å, while the axial Ni—O bonds are longer at 2.1381(17) Å. nih.gov

The copper(I) complex catena-μ-1,2-phenylenediamine(acetonitrile)chlorocopper(I) forms a polymeric chain where OPD acts as a bridging ligand. The Cu(I) center exhibits a distorted tetrahedral geometry. researchgate.net

A cadmium complex, Cd(OPD)₄ , shows the Cd atom coordinating to six nitrogen atoms from four OPD molecules. Two OPD ligands are chelating bidentate, and two are monodentate. nih.gov

| Complex | Metal Ion | Coordination Geometry | Key Bond Lengths (Å) | Reference |

|---|---|---|---|---|

| [Ni(OPD)₂(H₂O)₂]²⁺ | Ni(II) | Tetragonally Distorted Octahedral | Ni–N: 2.0775, 2.0924 Ni–O: 2.1381 | nih.gov |

| [Cu(OPD)(CH₃CN)Cl]n | Cu(I) | Distorted Tetrahedral | N/A | researchgate.net |

| [Cd(OPD)₄]²⁺ | Cd(II) | Distorted Octahedral | N/A | nih.gov |

| [Co(³LISQ)₂] | Co | Pseudotetrahedral | N/A | nih.gov |

Spectroscopic techniques provide valuable information about the coordination environment, electronic structure, and identity of the complexes in both solid and solution states.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is instrumental in confirming the coordination of the OPD ligand. The N-H stretching vibrations of the amine groups, typically observed around 3380 cm⁻¹ in free OPD, shift to lower frequencies upon coordination to a metal ion. researchgate.netresearchgate.net The appearance of new bands at lower wavenumbers (typically 400-500 cm⁻¹) is often assigned to the formation of metal-nitrogen (M-N) bonds. researchgate.net For Schiff base complexes, the characteristic azomethine (C=N) stretching frequency (around 1620 cm⁻¹) also shifts upon complexation, indicating coordination through the imine nitrogen. ias.ac.inresearchgate.net

| Complex Type | ν(N-H) / cm⁻¹ | ν(C=N) / cm⁻¹ | ν(M-N) / cm⁻¹ | Reference |

|---|---|---|---|---|

| Free OPD Ligand | ~3386 | - | - | researchgate.net |

| VO(II)-OPD Complex | Shifted | - | Present | researchgate.net |

| Co(II)-Salophen Complex | - | 1618 - 1622 (Shifted) | Present | researchgate.net |

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of transition metal complexes provide insights into their geometry. The spectra typically show intense bands in the UV region due to π→π* and n→π* transitions within the ligand and charge-transfer (LMCT or MLCT) bands. ias.ac.inlibretexts.org For transition metal complexes, weaker absorptions in the visible region are assigned to d-d electronic transitions, the positions of which are indicative of the coordination geometry (e.g., octahedral, tetrahedral, or square planar). ias.ac.inresearchgate.net For example, square-planar Cu(II) complexes often show a broad band corresponding to the ²B₁g → ²A₁g transition. researchgate.netrasayanjournal.co.in

| Complex | λmax (nm) | Assignment | Proposed Geometry | Reference |

|---|---|---|---|---|

| Cu(II)-m-phenylenediamine | 459 | ²B₁g → ²A₁g | Square Planar | researchgate.netrasayanjournal.co.in |

| Co(II)-m-phenylenediamine | 503 | ⁴T₁g(F) → ⁴A₂g(F) / ⁴T₁g(P) | Trigonal Planar | researchgate.netrasayanjournal.co.in |

| Ni(II) Schiff Base | - | ³A₂g(F)→³T₁g(F), ³A₂g(F)→³T₁g(P) | Octahedral | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic complexes. Upon coordination, the chemical shifts of the ligand's protons, particularly those on the aromatic ring and the N-H protons, are altered. researchgate.netresearchgate.net The signals of protons closest to the metal center typically experience the most significant shifts, providing evidence of coordination. acs.org For tin complexes, ¹¹⁹Sn NMR is a powerful tool for characterizing the tin coordination environment. rsc.org

Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the synthesized complexes, thereby supporting the proposed structures. It has been used to confirm the dinuclear nature of certain vanadyl VO(II) complexes with OPD. researchgate.net

Applications of this compound Metal Complexes

Metal complexes derived from 1,2-phenylenediamine and its dihydrochloride salt are a subject of significant research interest due to their versatile coordination chemistry and resultant applications in various scientific and technological fields. The ability of the diamine ligand to form stable chelate rings with a wide range of metal ions gives rise to complexes with unique electronic, optical, and reactive properties. These properties are harnessed in catalysis, the development of chemical sensors, and the synthesis of advanced materials.

Catalysis in Organic Reactions

Complexes of this compound with transition metals have demonstrated significant catalytic activity in a variety of organic transformations. These compounds can act as catalysts for reactions, often facilitating bond formation with high efficiency and selectivity. nih.gov The catalytic utility stems from the ability of the metal center, modulated by the phenylenediamine ligand, to activate substrates and lower the energy barrier for chemical reactions.

Research has shown that iron(II) complexes with ortho-phenylenediamine, a related compound, are explored for their potential in catalysis. digitellinc.com Many acidic organic salts, such as this compound, are known to catalyze organic reactions. nih.gov The coordination of metal ions to ligands derived from o-phenylenediamine (B120857), such as in Schiff base complexes, can result in catalytically active species for stereoselective organic transformations, including alkene epoxidation and aldol (B89426) reactions. researchgate.net For instance, palladium(II) complexes incorporating N-heterocyclic carbene (NHC) ligands derived from a biphenyl (B1667301) diamine backbone have shown good catalytic activities in Suzuki–Miyaura and Heck–Mizoroki coupling reactions, which are fundamental carbon-carbon bond-forming reactions in organic synthesis. nih.gov

The development of bifunctional organocatalysts based on a chiral 1,2-benzenediamine scaffold has also been a focus of research. mdpi.comresearchgate.net These catalysts have been evaluated in Michael addition reactions, demonstrating the versatility of the diamine structure in facilitating complex organic transformations. mdpi.com The 1,2-diamine motif is crucial in asymmetric synthesis and catalysis, highlighting the importance of these complexes. nih.gov

| Catalyst Type | Organic Reaction | Metal Center | Reference |

|---|---|---|---|

| Schiff Base Complexes | Alkene Epoxidation, Aldol Reactions | Various Transition Metals | researchgate.net |

| N-Heterocyclic Carbene (NHC) Complex | Suzuki–Miyaura Coupling | Palladium (II) | nih.gov |

| N-Heterocyclic Carbene (NHC) Complex | Heck–Mizoroki Coupling | Palladium (II) | nih.gov |

| Bifunctional Organocatalysts | Michael Addition | - | mdpi.com |

Sensor Technologies

The unique photophysical and electrochemical properties of this compound metal complexes make them excellent candidates for the development of chemical sensors. These sensors can detect a variety of analytes, including metal ions, with high sensitivity and selectivity. The sensing mechanism often relies on a measurable change in the complex's properties, such as color or fluorescence, upon interaction with the target analyte.

Phenylenediamine-based carbon dots have been developed for the detection of metal ions like Nd³⁺, Co³⁺, and La³⁺ at picomolar concentrations. researchgate.netnih.govnih.gov The presence of these metal ions can either enhance or quench the fluorescence emission of the carbon dots, providing a clear signal for detection. researchgate.netnih.govnih.gov The functional groups on the phenylenediamine structure play a crucial role in the physicochemical properties and sensing capabilities of these materials. researchgate.netnih.gov

Furthermore, Schiff base ligands synthesized from diamines can coordinate with metals to form colored complexes, enabling their use as colorimetric chemosensors. mdpi.com For example, a Schiff base ligand was used to detect Cr³⁺, Fe²⁺, Fe³⁺, and Hg²⁺ ions, with each metal producing a distinct color change that is easily identifiable. mdpi.com A fluorescence-enhanced sensor using o-phenylenediamine has been constructed for the speciation of Cr(VI) and Cr(III), demonstrating a detection limit for Cr(VI) as low as 2.44 μg L⁻¹. nih.gov The coordination between the diamine and the sensor's base material is a key factor in its ability to detect specific ions. nih.gov

| Sensor Type | Target Analyte(s) | Sensing Principle | Reference |

|---|---|---|---|

| Phenylenediamine Carbon Dots | Nd³⁺, Co³⁺, La³⁺ | Fluorescence Quenching/Enhancement | researchgate.netnih.govnih.gov |

| Schiff Base Ligand Complex | Cr³⁺, Fe²⁺, Fe³⁺, Hg²⁺ | Colorimetric Change | mdpi.com |

| Fluorescence-Enhanced Sensor | Cr(VI), Cr(III) | Fluorescence Enhancement | nih.gov |

Material Science Applications

In the field of material science, this compound and its derivatives serve as versatile building blocks for the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials are constructed from metal ions linked together by organic ligands, creating one, two, or three-dimensional structures with a wide range of properties and applications. nih.gov

The synthesis of iron(II) ortho-phenylenediamine complexes highlights the potential for creating new materials with applications in this field. digitellinc.com Coordination polymers based on ligands containing the phenylenediamine moiety can exhibit interesting photophysical properties, such as luminescence. nih.govresearchgate.net For example, zinc(II) and cadmium(II) coordination polymers have been synthesized that show strong fluorescent emissions, suggesting their potential use in optical materials. researchgate.net

The dimensionality and properties of these coordination polymers can be controlled by the choice of the metal ion and the specific derivative of the phenylenediamine ligand used. mdpi.com Researchers have synthesized one- and two-dimensional coordination polymers using imidazole (B134444) derivatives and iron(II), demonstrating the structural diversity achievable with these systems. mdpi.com Furthermore, electrically conductive two-dimensional MOFs have been developed using hexaamino derivatives of dehydrobenzoannulenes, which can be seen as expanded analogues of ligands like hexaaminotriphenylene derived from phenylenediamine structures. acs.org These materials combine high porosity with electrical conductivity, opening up applications in electronics and energy storage. acs.org

| Material Type | Key Property | Potential Application | Reference |

|---|---|---|---|

| Iron(II) ortho-phenylenediamine Complex | Coordination Complex | Advanced Materials | digitellinc.com |

| Zn(II)/Cd(II) Coordination Polymers | Luminescence/Fluorescence | Optical Materials | researchgate.net |

| Fe(II) Coordination Polymers | Variable Dimensionality (1D, 2D) | Functional Materials | mdpi.com |

| 2D Conductive MOFs | High Porosity, Electrical Conductivity | Electronics, Energy Storage | acs.org |

Analytical Applications of 1,2 Phenylenediamine Dihydrochloride

Colorimetric Assays and Spectrophotometric Detection

Colorimetric assays are fundamental analytical methods that rely on the change in a solution's color to determine the concentration of a specific substance. 1,2-Phenylenediamine dihydrochloride (B599025) is a prominent chromogenic substrate, meaning it can be converted into a colored compound through an enzymatic or chemical reaction, which can then be quantified using a spectrophotometer.

One of the most widespread uses of OPD is in enzyme-linked immunosorbent assays (ELISAs), where it functions as a chromogenic substrate for horseradish peroxidase (HRP). In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the oxidation of OPD. This reaction transforms the colorless OPD into a soluble, yellow-orange product, 2,3-diaminophenazine (DAP).

The intensity of the resulting color is directly proportional to the amount of peroxidase activity. The colored product can be measured spectrophotometrically at a wavelength of approximately 450 nm. The reaction can be halted by adding an acid, such as sulfuric acid (H₂SO₄), which intensifies the color and shifts the maximum absorbance wavelength to 492 nm. While effective, OPD has been increasingly replaced by other substrates like 3,3′,5,5′-Tetramethylbenzidine (TMB) in some applications due to safety considerations and higher sensitivity.

| Substrate | Abbreviation | Product Color (Stopped) | Absorbance Max (nm) | Relative Sensitivity |

|---|---|---|---|---|

| 3,3′,5,5′-Tetramethylbenzidine | TMB | Yellow | 450 | High |

| 1,2-Phenylenediamine | OPD | Orange | 492 | Moderate |

| 2,2'-Azinobis(3-ethylbenzothiazoline-6-sulfonic acid) | ABTS | Green | 405-410 | Low |

The utility of phenylenediamines extends to the detection of other oxidase enzymes, most notably cytochrome c oxidase. This application is a cornerstone of diagnostic microbiology, employed in the "oxidase test" to differentiate bacterial species. The test identifies bacteria that produce cytochrome c oxidase, an enzyme in the electron transport chain.

In this test, a phenylenediamine-based reagent acts as an artificial electron donor. In the presence of cytochrome c oxidase, the reagent is oxidized, resulting in a rapid color change to a deep purple or blue compound (indophenol). While tetramethyl-p-phenylenediamine is more commonly used in modern oxidase tests for its speed and sensitivity, the underlying principle is based on the oxidative properties of the phenylenediamine structure exemplified by OPD. This demonstrates the broader applicability of this class of compounds in enzymatic assays beyond peroxidases.

OPD and its derivatives are employed in the colorimetric quantification of various non-enzymatic substances.

Nitrites: A colorimetric sensor method for nitrite (B80452) ions has been developed using phenylenediamine (PDA) and unmodified gold nanoparticles. rsc.org In an acidic environment, nitrite reacts with the amine groups of PDA to form diazo compounds. This reaction alters the electrostatic interaction between PDA and the citrate-capped gold nanoparticles, preventing aggregation and causing a distinct color change from blue to red. rsc.org This "light-up" method allows for the visual detection of nitrite at concentrations below 1 ppm within minutes. rsc.org

Phenols: Derivatives of phenylenediamine are used for the sensitive spectrophotometric determination of phenolic compounds. A method based on the oxidative coupling reaction of phenols with N,N-diethyl-p-phenylenediamine (DE-PPD) in the presence of an oxidizing agent like benzoyl peroxide has been reported. doaj.orgrdd.edu.iq This reaction forms a stable blue indophenol (B113434) dye, and the absorbance, measured at wavelengths specific to the phenol (B47542) being analyzed (e.g., ~627 nm for phenol), is proportional to its concentration. rdd.edu.iq

α-Ketoacids and Sialic Acid: While the most sensitive methods for detecting α-ketoacids and sialic acids with OPD are based on fluorescence, the underlying derivatization reaction forms quinoxaline (B1680401) products which can also be detected by UV-Vis spectrophotometry, typically as part of a chromatographic separation (see Section 4.4).

Fluorometric Applications

Fluorometric methods offer significantly higher sensitivity compared to colorimetric assays. 1,2-Phenylenediamine dihydrochloride is a key derivatizing agent that converts non-fluorescent analytes into highly fluorescent products.

This is particularly valuable for the analysis of α-keto acids and sialic acids. OPD reacts specifically with the α-keto acid functional group present in these molecules under acidic conditions and heat to form stable, fluorescent quinoxaline derivatives. nih.govnih.gov This reaction allows for the highly sensitive quantification of these biologically important molecules. For example, the quinoxaline derivative of N-acetylneuraminic acid (a common sialic acid) has an excitation maximum at 232 nm and an emission maximum at 420 nm, with a limit of quantitation below 2 picomoles. nih.gov

Electrochemical Sensing

The electrochemical properties of 1,2-phenylenediamine make it a valuable component in the construction of biosensors. A primary application is its use as a monomer for electropolymerization. An electrical potential is applied to an electrode submerged in an OPD solution, causing the OPD molecules to polymerize and form a thin, non-conductive film of poly(o-phenylenediamine) (PPD) on the electrode surface. nih.govmdpi.com

This PPD film serves as a highly effective permselective membrane. It acts as a size-exclusion barrier, preventing larger, electroactive interfering molecules commonly found in biological samples (such as ascorbic acid and uric acid) from reaching the electrode surface. nih.gov At the same time, it allows small, neutral molecules like hydrogen peroxide (H₂O₂) to pass through and be detected. nih.gov This property is critical for enzyme-based biosensors where H₂O₂ is a product of the enzymatic reaction (e.g., glucose oxidase). By selectively detecting H₂O₂, the sensor can accurately quantify the target analyte (e.g., glucose) without interference. nih.gov PPD films are also used to create molecularly imprinted polymers (MIPs), which are synthetic receptors designed to selectively bind a specific target molecule for highly selective sensing. mdpi.comrowan.edu

Chromatographic Methods Utilizing this compound

High-performance liquid chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture. However, many biologically relevant molecules, such as α-keto acids and sialic acids, lack a strong chromophore or fluorophore, making them difficult to detect with standard HPLC detectors.

This compound is used as a pre-column derivatization reagent to overcome this limitation. As described in the fluorometric applications section, OPD reacts with these acids to form fluorescent quinoxaline derivatives. nih.govnih.gov This chemical tagging allows the derivatives to be easily separated on a reversed-phase HPLC column (e.g., a C18 column) and detected with high sensitivity and specificity by a fluorescence detector. nih.govnih.govresearchgate.net This approach enables the accurate quantification of various individual sialic acids and α-keto acids in complex biological samples like serum and urine. nih.gov

| Analyte | Derivatization Reagent | Product | Detection Method | Excitation λ (nm) | Emission λ (nm) |

|---|---|---|---|---|---|

| α-Keto Acids | 1,2-Phenylenediamine | Fluorescent Quinoxalines | Fluorescence | 350 | 410 |

| Sialic Acids | 1,2-Phenylenediamine | Fluorescent Quinoxalines | Fluorescence | 232 | 420 |

Computational and Theoretical Studies of 1,2 Phenylenediamine Dihydrochloride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. For 1,2-phenylenediamine dihydrochloride (B599025), DFT calculations have been employed to determine its geometric and electronic properties.

DFT calculations have been utilized to optimize the molecular geometry of o-phenylenediamine (B120857) dihydrochloride. One study determined the crystal structure to be monoclinic with the space group C2/c. The unit cell parameters were calculated as a=7.324(2) Å, b= 14.497 (5) Å, c=7.992(3)Å, α= 90, β= 94.04(4) and γ = 90 (o), with a volume of V = 846.4(5) Å3 and Z=4. Such geometry optimization provides a detailed three-dimensional arrangement of atoms in the molecule, which is crucial for understanding its properties and reactivity. The analysis of the electronic structure reveals how electrons are distributed within the molecule, identifying regions of high and low electron density.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter for determining molecular reactivity and electronic properties. DFT calculations are used to determine these energy levels and the corresponding energy gap. For a related compound, m-Phenylenediamine, the HOMO-LUMO gap was found to be 5.61 eV, indicating high stability. In a complex with sulfonated zinc phthalocyanine, this gap was significantly reduced, suggesting increased reactivity. A smaller HOMO-LUMO gap generally implies that less energy is required to excite an electron, making the molecule more reactive and a better candidate for electronic applications.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| m-Phenylenediamine | - | - | 5.61 |

| Benzimidazole-2-thione (product of o-phenylenediamine reaction) | - | - | 3.822 |

DFT calculations are a valuable tool for predicting and interpreting spectroscopic data. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental infrared (IR) and Raman spectra. For instance, in related molecules, DFT has been used to assign the characteristic C-H stretching vibrations of the phenyl rings, which typically appear in the 3100-3000 cm⁻¹ region. Similarly, theoretical UV-Vis spectra, often calculated using Time-Dependent DFT (TD-DFT), can predict the electronic transitions and absorption wavelengths of the molecule. For o-phenylenediamine dihydrochloride, optical parameters derived from experimental UV-Vis-NIR spectroscopy have been correlated with DFT calculations, indicating a high absorption zone within the 2-6 eV photon energy range.

Molecular Dynamics Simulations

An MD simulation would typically involve defining a force field, which describes the potential energy of the system based on the positions of its constituent particles. The system, containing 1,2-phenylenediamine dihydrochloride and often a solvent like water, is then allowed to evolve over time according to the laws of classical mechanics. Such simulations can provide insights into:

Solvation: How water molecules arrange around the this compound ions in an aqueous solution.

Conformational Dynamics: The different shapes (conformations) the molecule can adopt and the transitions between them.

Transport Properties: Diffusion coefficients and viscosity of solutions containing the compound.

For example, MD simulations of other aromatic compounds have been used to study their adsorption on surfaces and their aggregation behavior in solution.

Quantum Chemical Studies on Reaction Pathways

Quantum chemical methods, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the most likely reaction pathways.

A theoretical study on the reaction between ortho-phenylenediamine and thiosemicarbazide (B42300) to form benzimidazole-2-thione has demonstrated the utility of this approach. The study used DFT to calculate the Gibbs free energy surface for all possible reaction paths. This analysis revealed that certain pathways are energetically more favorable than others, thus predicting the major products of the reaction. Such computational studies provide a molecular-level understanding of reaction mechanisms that can be difficult to obtain through experimental means alone.

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape of a molecule (conformation) and how it interacts with neighboring molecules are crucial for its physical and chemical properties. Computational methods are used to explore the different possible conformations and to characterize the nature and strength of intermolecular interactions.

Computational Modeling of Biological Interactions

Computational modeling has emerged as a powerful tool in predicting and elucidating the interactions between small molecules and biological macromolecules. In the context of 1,2-Phenylenediamine and its derivatives, in silico studies, such as molecular docking and Density Functional Theory (DFT), have been employed to understand their potential biological activities and interaction mechanisms at the molecular level. These studies are crucial in the early stages of drug discovery and in understanding the mechanisms of action of bioactive compounds.

Research has particularly focused on the interaction of 1,2-Phenylenediamine Schiff's base derivatives with DNA. Molecular docking simulations have been utilized to predict the binding modes and affinities of these compounds to DNA helices. For instance, studies have successfully performed in silico modeling of symmetrical 1,2-phenylenediamine derivatives with various DNA fragments. arcjournals.org These computational analyses help in understanding the relationship between the structure of the compounds and their ability to bind to DNA, often at the minor groove. arcjournals.org

Molecular docking techniques are instrumental in virtual screening and are considered a valuable preliminary step before the chemical synthesis of potential drug candidates. arcjournals.org The process typically involves preparing the 3D structures of both the ligand (the compound of interest) and the biological target (e.g., DNA or a protein). Software such as AutoDock is commonly used for these simulations. arcjournals.org The calculations often involve adding polar hydrogen atoms to the macromolecule and calculating partial atomic charges using methods like the Kollman method. arcjournals.org The binding energy, typically in the range of -5 to -15 Kcal/mol for productive validation, is a key output of these simulations, indicating the stability of the ligand-target complex. arcjournals.org

The insights gained from these computational models can help in recognizing the molecular mechanisms of action for 1,2-Phenylenediamine derivatives and can serve as a foundation for designing new chemotherapeutic molecules. arcjournals.org For example, the positioning and hydrogen bond geometry of these compounds within the DNA minor groove are critical factors that can be analyzed through docking studies. arcjournals.org

Below are tables summarizing findings from computational studies on 1,2-Phenylenediamine derivatives, illustrating the types of data generated and the insights gained.

| Parameter | Value/Method | Reference |

|---|---|---|

| Software Used | AutoDock 4.2 | arcjournals.org |

| Target Molecule | B-DNA (right-handed double helix) | arcjournals.org |

| Grid Map Dimensions | 62Å X 62Å X 62Å | arcjournals.org |

| Grid-Point Spacing | 0.376Å | arcjournals.org |

| Partial Atomic Charge Calculation | Kollman method | arcjournals.org |

| Compound Derivative | Binding Energy (kcal/mol) | Interaction Site | Key Interaction Type | Reference |

|---|---|---|---|---|

| SW7 (a Schiff's Base Derivative) | Within the validated range of -5 to -15 | Minor groove of 1dne (DNA sequence) | Hydrogen bonding | arcjournals.org |

Biological Interactions and Mechanisms of 1,2 Phenylenediamine Dihydrochloride

Enzyme Activity Studies

1,2-Phenylenediamine dihydrochloride (B599025) is a compound frequently utilized in biochemical research, particularly in the study of enzyme activities. chemimpex.com Its properties as a chromogenic substrate make it invaluable for monitoring specific enzymatic reactions.

Substrate for Horseradish Peroxidase (HRP)

1,2-Phenylenediamine dihydrochloride, often referred to as o-phenylenediamine (B120857) or OPD, is a widely used water-soluble chromogenic substrate for horseradish peroxidase (HRP). fishersci.ptsigmaaldrich.comnewegg.com In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the oxidation of OPD. researchgate.net This enzymatic reaction produces a soluble, yellow-orange end product called 2,3-diaminophenazine (DAP). sigmaaldrich.comnewegg.comresearchgate.net

The formation of DAP can be quantified spectrophotometrically, making OPD a suitable substrate for Enzyme-Linked Immunosorbent Assays (ELISA) that employ HRP conjugates. sigmaaldrich.comsigmaaldrich.com The product has a maximum absorbance (λmax) at approximately 450 nm. newegg.com The reaction can be halted by adding strong acids like 3 M HCl or 3 M H₂SO₄, which shifts the absorbance maximum to 492 nm. sigmaaldrich.comnewegg.com

Table 1: Spectrophotometric Properties of the HRP-OPD Reaction

| State | Product | Maximum Absorbance (λmax) | Color |

|---|---|---|---|

| Ongoing Reaction | 2,3-diaminophenazine (DAP) | 450 nm | Orange-Brown |

| Stopped Reaction (with acid) | 2,3-diaminophenazine (DAP) | 492 nm | Yellow-Orange |

Investigation of Enzyme Kinetics

The HRP-catalyzed oxidation of OPD serves as a model system for studying enzyme kinetics. The rate of the reaction is monitored by measuring the change in absorbance over time as the colored product, DAP, is formed. datapdf.com These studies allow for the determination of key kinetic parameters according to the Michaelis–Menten equation, such as the maximum reaction velocity (Vmax) and the Michaelis constant (Km). datapdf.com

Several factors have been shown to influence the kinetics of this enzymatic reaction:

Enzyme Glycosylation: Research has demonstrated that glycosylation can significantly impact HRP's stability and activity. One study found that glycosylation resulted in a 10-fold increase in the enzyme's turnover rate towards OPD compared to its non-glycosylated form. researchgate.net

Environmental Conditions: The reaction environment plays a critical role. Studies have shown that HRP can be irreversibly inactivated when incubated in phosphate (B84403) buffer at pH 5, with the inactivation being dependent on both the buffer concentration and the duration of incubation. researchgate.net

Confinement and Crowding: The kinetics of HRP have been studied in environments mimicking cellular organelles. When HRP is encapsulated in artificial nanoreactors, the Michaelis-Menten constant (Km) is approximately 50% lower than in free conditions, indicating a higher enzyme-substrate affinity. This effect is further enhanced by the presence of macromolecular crowding agents within the nanoreactor. nih.gov

Protein Interactions

Beyond its role as an enzyme substrate, derivatives of 1,2-phenylenediamine have been investigated for their direct interactions with other proteins. In a notable study, a series of halogenated heterocyclic ligands derived from 4,5-dihalo-benzene-1,2-diamines were synthesized to test their binding to the catalytic subunit of human protein kinase CK2 (hCK2α). mdpi.com Protein kinase CK2 is a significant target in pharmaceutical research due to its involvement in cellular processes like proliferation and apoptosis, and its dysregulation in diseases such as cancer. mdpi.com The study utilized low-volume differential scanning fluorimetry (nanoDSF) to assess the binding affinity of these compounds, identifying several promising ligand scaffolds that could lead to the development of potent CK2 kinase inhibitors. mdpi.com

DNA Binding Studies

Derivatives of 1,2-phenylenediamine have been synthesized and evaluated as potential DNA intercalators. heraldopenaccess.usannalsofglobalpublishinggroup.com Intercalation is a mode of interaction where a molecule inserts itself between the base pairs of DNA, which can be a mechanism of action for various anticancer agents. annalsofglobalpublishinggroup.com

In one study, a series of novel symmetrical 1,2-phenylenediamine Schiff's base derivatives were synthesized. Their ability to bind with Genomic DNA (G-DNA) was investigated using fluorescence spectroscopy. heraldopenaccess.us The experiments utilized the displacement of ethidium (B1194527) bromide, a known DNA intercalator, as a method to probe the binding. The addition of the synthesized compounds caused a progressive decrease in the fluorescence of the ethidium bromide-DNA complex, indicating that the compounds were displacing the ethidium bromide and intercalating into the DNA duplex. heraldopenaccess.us The study identified a specific derivative, 1,1'-((1E,1'E)-(1,2-phenylenebis(azanylylidene))bis(methanylylidene))bis(naphthalen-2-ol), as having the strongest binding affinity to G-DNA among the tested compounds. heraldopenaccess.us

Table 2: DNA Binding Interaction of Symmetrical 1,2-Phenylenediamine Schiff's Base Derivatives

| Interaction Method | Probe | Observation | Indication |

|---|

| Fluorescence Spectroscopy | Ethidium Bromide | Progressive decrease in fluorescence | Displacement of probe and intercalative binding of the derivative to DNA heraldopenaccess.us |

Biochemical Pathways Affected

Research into how phenylenediamines affect cellular metabolism provides insight into their broader biological impact. A study on the related isomer, p-phenylenediamine (B122844) (PPD), in C2C12 muscle cells revealed significant disruption of central carbon metabolism. The investigation, which used 13C isotopologue distribution analysis, showed that PPD inhibits several key biochemical pathways:

Glycolysis

Non-oxidative pentose (B10789219) phosphate pathway

Glycogen turnover

ATPase reaction

This widespread inhibition leads to a collapse in glucose metabolism and a reduction in ATP synthesis. frontiersin.org Additionally, another study investigated whether PPD is metabolized by hepatic cytochrome P450 (CYP) enzymes, a critical pathway for the activation of many carcinogenic arylamines. The results showed no evidence for CYP-mediated oxidation of PPD, suggesting this particular metabolic pathway is not a primary route for its activation in the liver. researchgate.net

Potential Therapeutic Applications

The demonstrated biological interactions of 1,2-phenylenediamine and its derivatives suggest potential for therapeutic applications. Its role as a crucial intermediate in the manufacture of pharmaceuticals is well-established. chemimpex.comontosight.ai

The research into 1,2-phenylenediamine Schiff's base derivatives as DNA intercalators forms a basis for designing new chemotherapeutic molecules. heraldopenaccess.usannalsofglobalpublishinggroup.com By understanding the structural features that enhance DNA binding, novel anticancer agents could be developed. heraldopenaccess.us Furthermore, the identification of 1,2-phenylenediamine-derived ligands that bind to and inhibit protein kinase CK2, an attractive target in oncology, opens another avenue for therapeutic development. mdpi.com

Role as an Intermediate in Pharmaceutical Synthesis

This compound, and its free base form o-phenylenediamine (OPD), is a crucial building block in the synthesis of a wide array of heterocyclic compounds that form the core of many pharmaceutical agents. bohrium.comchemimpex.comontosight.ai Its significance lies in its ability to undergo condensation reactions with various carbonyl compounds to form fused ring systems, which are prevalent in biologically active molecules. bohrium.comwikipedia.org